molecular formula C6H2ClN3S B1330599 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 23576-90-1

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No. B1330599
CAS RN: 23576-90-1
M. Wt: 183.62 g/mol
InChI Key: AZVXNMOQCHVDQG-UHFFFAOYSA-N
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Description

The compound 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic molecule that belongs to the class of imidazo[2,1-b]thiazoles. These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications. The imidazo[2,1-b]thiazole core is a fused ring system combining an imidazole ring and a thiazole ring, which can be further functionalized to enhance or modify its biological properties.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles can be achieved through various routes. One approach involves the condensation of an asymmetric benzoin with thiourea followed by alkylation, as demonstrated in the synthesis of SK&F 86002, a compound closely related to 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile . Another method described the use of Appel's salt for the construction of the thiazole ring, which is a key step in the synthesis of thiazole-fused heterocycles . The synthesis of these compounds can be optimized to yield desired substituents at specific positions on the imidazo[2,1-b]thiazole framework, which is crucial for achieving the targeted biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystal structure analysis . These analyses provide detailed information about the arrangement of atoms within the molecule, the geometry of the fused rings, and the presence of substituents, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo a range of chemical reactions, which are influenced by the substituents present on the rings. For instance, the introduction of a chlorine substituent can enable ring transformations through thermolysis or other mediated reactions, leading to the formation of heteroazine fused thiazole-2-carbonitriles . The reactivity of these compounds can be exploited to create a diverse array of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile and its derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The presence of halogen functions, such as chloro, and other substituents like methoxy or ethoxy groups, can significantly affect these properties and the compound's overall bioavailability .

Scientific Research Applications

Receptor Ligand Studies

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile derivatives have been identified as potent ligands for receptors, particularly in the study of 5-HT6 receptors. For instance, N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine was found to be a high-affinity, potent full agonist for the 5-HT6 receptor. This compound is noteworthy for its selectivity and pharmacokinetic profile, and its ability to influence GABA levels in rat frontal cortex, showing potential for applications in mental health disorders such as obsessive-compulsive disorders (Cole et al., 2007).

Green Chemistry and Catalysis

The compound also plays a role in green chemistry. Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative, was synthesized using a green protocol, highlighting the compound's role in environmentally sustainable chemical synthesis (Morigi et al., 2012).

Antimicrobial and Antitumor Activities

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile derivatives have been extensively studied for their antimicrobial and antitumor activities. For example, certain derivatives have shown significant antitumor activity against human tumor cell lines and antimicrobial activity against various microorganisms (Taher & Helwa, 2012).

Synthesis and Structural Studies

Research into the synthesis and structural properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile and its derivatives has been a significant area of study. This includes exploring their reactivity with nucleophilic agents and the synthesis of new compounds with potential pharmacological interest (Mokrushin et al., 1976).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile have been developed, such as the use of ionic liquids for one-pot synthesis. This demonstrates the compound's role in advancing synthetic chemistry techniques (Ramprasad et al., 2016).

Immunoregulatory and Anti-inflammatory Properties

Studies have also explored the immunoregulatory and anti-inflammatory properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile derivatives, suggesting their potential use in treating inflammatory disorders (Bender et al., 1985).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is represented by the pictogram of a skull and crossbones . The hazard statement H301 indicates that the compound is toxic if swallowed . The precautionary statements P301+P310 suggest that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVXNMOQCHVDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318578
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Molecular Weight

183.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

CAS RN

23576-90-1
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile
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Record name 23576-90-1
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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